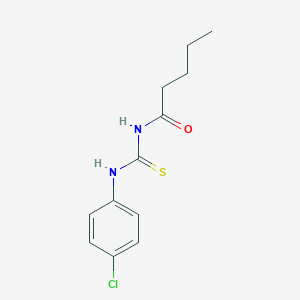

N-(4-chlorophenyl)-N'-pentanoylthiourea

Description

N-(4-Chlorophenyl)-N'-pentanoylthiourea is a thiourea derivative characterized by a 4-chlorophenyl group attached to one nitrogen atom and a pentanoyl (five-carbon acyl) group on the other. Thiourea derivatives are renowned for their versatility in medicinal, agricultural, and materials chemistry due to their ability to form hydrogen bonds and coordinate with metals.

Properties

Molecular Formula |

C12H15ClN2OS |

|---|---|

Molecular Weight |

270.78g/mol |

IUPAC Name |

N-[(4-chlorophenyl)carbamothioyl]pentanamide |

InChI |

InChI=1S/C12H15ClN2OS/c1-2-3-4-11(16)15-12(17)14-10-7-5-9(13)6-8-10/h5-8H,2-4H2,1H3,(H2,14,15,16,17) |

InChI Key |

BRVKHMLEYAAWFA-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)Cl |

Canonical SMILES |

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives vary widely based on substituents at the N- and N'-positions. Below is a systematic comparison with structurally related compounds:

Substituent Effects on the Aromatic Ring

- Halogen Position and Type: N-(4-Chlorophenyl) vs. N-(3-Chlorophenyl): indicates that the position of the chlorine atom on the phenyl ring affects molecular packing and reactivity. For instance, N-(3-chloropropionyl)-N'-phenylthiourea exhibits distinct crystallographic properties compared to its 4-chlorophenyl analogs due to steric and electronic differences (). Halogen Size: In maleimide derivatives (non-thiourea), halogen size (F, Cl, Br, I) at the 4-position showed minimal impact on inhibitory potency (e.g., IC50 values: 4-F = 5.18 μM; 4-Cl = 7.24 μM; 4-Br = 4.37 μM; 4-I = 4.34 μM) (). This suggests that electron-withdrawing effects, rather than halogen size, dominate activity in certain contexts.

Acyl Group Modifications

- Pentanoyl vs. Shorter/Longer Acyl Chains: N-(4-Chlorobutanoyl)-N'-phenylthiourea (C4 acyl chain) and N-(3-chloropropionyl)-N'-phenylthiourea (C3 chain) demonstrate that acyl chain length influences solubility and crystallinity ().

- Benzoyl vs. Nitrobenzoyl: N-Benzoyl-N′-4-cyanophenylthiourea and N-(4-nitrobenzoyl)-N′-4-cyanophenylthiourea () exhibit differing electrochemical properties due to nitro (strong electron-withdrawing) vs. benzoyl (moderate electron-withdrawing) groups. Cyclic voltammetry revealed distinct reduction potentials for nitro (-0.85 V) and cyano (-1.2 V) groups, highlighting substituent-driven redox behavior ().

Structural and Physicochemical Properties

Crystallography and Configuration

- Syn–Anti Conformation : Benzoylthiourea derivatives adopt a syn–anti configuration across the thiourea C–N bond, as seen in N-benzoyl-N'-(3-hydroxyphenyl)thiourea (). This arrangement influences hydrogen-bonding networks and solid-state packing.

- Bond Lengths : The C=S bond in thioureas (∼1.68 Å) and C=O bonds (∼1.22 Å) are consistent across derivatives ().

Electrochemical Behavior

- Functional groups like nitro (-NO2) and cyano (-CN) in N-(4-nitrobenzoyl)-N′-4-cyanophenylthiourea exhibit distinct reduction peaks in cyclic voltammetry, with potentials at -0.85 V and -1.2 V, respectively (). Such properties are critical for designing redox-active sensors or catalysts.

Data Table: Key Comparative Parameters

*Hypothetical compound inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.